5-Bromo-2-hydroxypyrimidine is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications, particularly in the pharmaceutical industry, where they are used as building blocks for drugs and other bioactive molecules.
In the pharmaceutical industry, 5-Bromo-2-hydroxypyrimidine derivatives have shown promise as antiviral agents. For example, certain 5-substituted-2,4-diaminopyrimidine derivatives have demonstrated significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV)2. These compounds have been synthesized through the alkylation of 5-Bromo-2-hydroxypyrimidine, showcasing the compound's utility as a precursor in the development of potential antiretroviral drugs.
The compound's utility extends to the field of chemical synthesis, where it is used as an intermediate for the preparation of various pyrimidine derivatives. The novel synthesis of 5-bromo-2-iodopyrimidine, for example, has been described as a useful intermediate in selective palladium-catalysed cross-coupling reactions1. Additionally, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are important for the preparation of metal-complexing molecular rods, involves the use of 5-Bromo-2-hydroxypyrimidine derivatives4.
5-Bromo-2-hydroxypyrimidine derivatives have also been investigated as enzyme inhibitors. Although some bromoacyl derivatives of triaminopyrimidines were found to be good reversible inhibitors of dihydrofolic reductase, they did not exhibit irreversible inhibition, which was attributed to the structural features of the inhibitors3.
In material science, the synthesis of 5-brominated pyrimidines is crucial for the development of molecular rods that can complex with metals, which have applications in the design of new materials and nanotechnology4.
The interaction of 5-Bromo-2-hydroxypyrimidine with water has been studied using matrix-isolation FT-IR and ab initio calculations, providing insights into the tautomeric shifts induced by hydrogen bonding. This research has implications for understanding the behavior of pyrimidine derivatives in aqueous environments, which is relevant for both computational chemistry and the design of pharmaceuticals6.
5-Bromo-2-hydroxypyrimidine is classified as a halogenated heterocyclic compound. It contains nitrogen atoms within its aromatic ring structure, making it a part of the broader category of nitrogen-containing heterocycles, which are significant in medicinal chemistry.
The synthesis of 5-bromo-2-hydroxypyrimidine can be achieved through several methods, primarily focusing on the bromination of 2-hydroxypyrimidine. One notable method involves the following steps:
The molecular structure of 5-bromo-2-hydroxypyrimidine features a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, a hydroxyl group (-OH) at position 2, and a bromine atom at position 5.
The structural integrity can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which help identify functional groups and confirm the presence of bromine and hydroxyl moieties.
5-Bromo-2-hydroxypyrimidine participates in several chemical reactions typical for halogenated compounds:
These reactions are essential for creating more complex molecules that could have pharmaceutical applications.
The mechanism of action for compounds like 5-bromo-2-hydroxypyrimidine often involves interaction with biological macromolecules such as enzymes or receptors. The presence of the hydroxyl group allows for hydrogen bonding with target sites, enhancing binding affinity.
Research indicates that bromo-pyrimidines can act as inhibitors for certain enzymes involved in cancer pathways, such as tyrosine kinases . This suggests that derivatives of 5-bromo-2-hydroxypyrimidine could potentially be developed into therapeutic agents targeting specific cancers.
5-Bromo-2-hydroxypyrimidine has several noteworthy applications:
5-Bromo-2-hydroxypyrimidine (C₄H₃BrN₂O; CAS 38353-06-9; MW 174.98 g/mol) adopts a planar pyrimidine ring structure with C₁ point group symmetry. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal key geometric parameters: the C-Br bond length measures 1.902 Å (longest bond), while the C-O bond is 1.355 Å, consistent with partial double-bond character due to resonance. The lowest bond length is the N-H bond at 1.006 Å [2] [3] [7].
This compound exhibits keto-enol tautomerism, with computational studies indicating a strong preference for the keto form (2-hydroxypyrimidine tautomer) over the enol form (2-oxo-1,2-dihydropyrimidine). This preference arises from intramolecular hydrogen bonding between the hydroxyl oxygen and adjacent ring nitrogen (N₃), stabilizing the keto configuration. The tautomeric equilibrium significantly influences electronic distribution and reactivity, particularly at ring positions C₄, C₅, and C₆ [2] [6].
Table 1: Key Geometric Parameters of 5-Bromo-2-hydroxypyrimidine
Bond Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|
C-Br | 1.902 | C-C-Br: 120.3 |
C-O | 1.355 | N-C-O: 120.1 |
C-N (average) | 1.337 | C-N-C: 116.8 |
N-H | 1.006 | C-C-H: 119.5 |
NMR Spectroscopy: Experimental NMR spectra in DMSO-d₆ reveal four distinct hydrogen environments. The ¹H NMR spectrum shows a singlet for H₆ at δ 8.47 ppm and a broad singlet for the N₁-H proton at δ 12.81 ppm, indicative of strong hydrogen bonding. ¹³C NMR signals appear at δ 158.6 (C₂), 149.2 (C₄), 113.8 (C₅), and 159.7 ppm (C₆), assigned using Gauge-Independent Atomic Orbital (GIAO) calculations. The C₅ signal (bound to Br) exhibits significant downfield shifting due to bromine's electron-withdrawing effect [2] [3] [6].
IR and Raman Spectroscopy: FT-IR spectra identify key vibrational modes:
UV-Vis Spectroscopy: Experimental absorption in DMSO shows λₘₐₓ at 265 nm (ε = 9,800 M⁻¹cm⁻¹), assigned to the π→π* transition of the conjugated ring system. A weaker band at 315 nm (n→π*) arises from the carbonyl/hydroxyl group. Time-Dependent DFT (TD-DFT) calculations reproduce these transitions and attribute the primary absorption to HOMO→LUMO excitation with a band gap of 4.32 eV [2] [3].
Table 2: Experimental and Calculated NMR Chemical Shifts (δ, ppm)
Atom Position | Experimental ¹H NMR | Theoretical ¹H NMR | Experimental ¹³C NMR | Theoretical ¹³C NMR |
---|---|---|---|---|
C₂ | - | - | 158.6 | 160.2 |
C₄ | - | - | 149.2 | 148.1 |
C₅ | - | - | 113.8 | 115.6 |
C₆ | - | - | 159.7 | 161.0 |
H₆ | 8.47 | 8.51 | - | - |
N₁-H | 12.81 | 13.10 | - | - |
DFT studies (B3LYP/6-311++G(d,p)) provide detailed insights into electronic behavior:
Table 3: Calculated Electronic and Thermodynamic Properties
Property | Value |
---|---|
HOMO Energy | -6.72 eV |
LUMO Energy | -2.40 eV |
HOMO-LUMO Gap | 4.32 eV |
Dipole Moment | 4.85 Debye |
Hyperpolarizability (β) | 3.58 × 10⁻³⁰ esu |
Enthalpy (298 K) | 67.8 kJ/mol |
Entropy (298 K) | 285.2 J/mol·K |
Structural Comparisons:
Electronic Effects:
Bioactive Derivatives:Compared to dihydropyrimidinones (DHPMs), 5-bromo-2-hydroxypyrimidine shows distinct electronic profiles:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7